molecular formula C15H11NO4 B1317204 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid CAS No. 932543-44-7

3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B1317204
CAS No.: 932543-44-7
M. Wt: 269.25 g/mol
InChI Key: XSPMPECLMUUOPB-UHFFFAOYSA-N
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Description

3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with a benzyl group at the 3-position and a carboxylic acid group at the 5-position, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has several scientific research applications:

Biochemical Analysis

Biochemical Properties

3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cholinesterases, which are involved in the hydrolysis of acetylcholine . The inhibition of these enzymes can lead to increased levels of acetylcholine, affecting neurotransmission and muscle contraction. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types . Moreover, this compound may affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as cholinesterases, inhibiting their activity and preventing the breakdown of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, such as prolonged enzyme inhibition and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as reducing inflammation or modulating neurotransmission . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition leading to muscle weakness or respiratory distress. The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities . The interaction with metabolic enzymes can also affect the overall metabolic balance within cells, influencing energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments . The distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid typically involves the cyclization of 2-aminophenol with benzyl bromide and subsequent oxidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction time. The choice of catalysts and solvents can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce hydroxyl derivatives .

Mechanism of Action

The mechanism of action of 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 3-position and the carboxylic acid group at the 5-position allows for unique interactions with biological targets and enhances its versatility in chemical synthesis .

Properties

IUPAC Name

3-benzyl-2-oxo-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-14(18)11-6-7-13-12(8-11)16(15(19)20-13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPMPECLMUUOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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